4-Phosphono-D-phenylalanine belongs to the class of phosphonated amino acids, which are synthetic analogs of natural amino acids. These compounds are often used in medicinal chemistry and biochemistry to mimic the properties of their natural counterparts while introducing unique functionalities due to the presence of the phosphonate group. The phosphonate moiety can enhance binding interactions with biological targets, making this compound particularly useful in drug design and development.
The synthesis of 4-Phosphono-D-phenylalanine can be achieved through various methods, including solid-phase peptide synthesis and solution-phase methods. One efficient approach involves the coupling of commercially available N-Fmoc-l-4-iodophenylalanine with phosphono-difluoromethyl compounds using copper chloride as a catalyst. This method allows for scalable production and direct incorporation into peptides, enhancing the yield and purity of the final product .
The molecular structure of 4-Phosphono-D-phenylalanine features a phenyl ring substituted at the para position with a phosphonate group. The general structure can be represented as follows:
4-Phosphono-D-phenylalanine participates in various chemical reactions typical for phosphonated compounds. These include:
The mechanism of action for 4-Phosphono-D-phenylalanine primarily revolves around its role in mimicking phosphorylated amino acids like O-phosphotyrosine. This mimicry allows it to interact with proteins involved in signaling pathways, potentially modulating their activity. The phosphonate group can facilitate stronger binding to target proteins due to enhanced electrostatic interactions compared to non-phosphorylated counterparts .
4-Phosphono-D-phenylalanine exhibits distinct physical and chemical properties:
Property | Value |
---|---|
Molecular Weight | 211.15 g/mol |
Appearance | White crystalline solid |
Solubility | Soluble in water |
Melting Point | Not extensively documented |
pH | Neutral (around 7) |
The applications of 4-Phosphono-D-phenylalanine are diverse and include:
The development of 4-Phosphono-D-phenylalanine (4-(Phosphonomethyl)-D-phenylalanine) emerged in the late 20th century as a strategic innovation to overcome limitations of natural phosphotyrosine (pTyr) in biochemical studies. Early synthetic efforts in the 1990s focused on creating non-hydrolyzable phosphotyrosine mimetics resistant to phosphatase-mediated cleavage. Initial routes, such as those by Burke et al. (1990), involved palladium-catalyzed phosphonylation of 4-iodo-D,L-phenylalanine precursors, yielding racemic mixtures that required resolution [5]. A pivotal advancement came with Meyer et al. (1993), who established stereoselective synthesis of N-Boc- and N-Fmoc-protected derivatives, enabling direct incorporation into solid-phase peptide synthesis (SPPS). This protocol utilized trimethylsilyl bromide (TMSBr) for efficient deprotection of diethyl phosphonate intermediates, achieving >70% purity and scalability [2] [7]. By 1994, Fmoc-protected 4-Phosphono-D-phenylalanine became commercially accessible, accelerating its adoption in kinase-substrate analog design and antagonist development for phosphotyrosine-binding domains (e.g., SH2, PTB domains) [7].
Table 1: Key Synthetic Milestones for 4-Phosphono-D-phenylalanine
Year | Development | Significance |
---|---|---|
1990 | Synthesis of racemic 4-phosphono(difluoromethyl)-DL-phenylalanine [5] | First generation of hydrolytically stable pTyr mimetics |
1993 | Stereoselective N-Boc/N-Fmoc protection [2] | Enabled SPPS compatibility and chiral purity |
1994 | Fmoc-derivative commercialization [7] | Broad accessibility for peptide therapeutics R&D |
4-Phosphono-D-phenylalanine replicates the steric and electrostatic profile of pTyr while resisting enzymatic dephosphorylation. Its phosphonomethyl (-CH₂PO₃H₂) group mimics the tetrahedral geometry and anionic charge (-2 at physiological pH) of phosphate, facilitating high-affinity binding to pTyr-recognition sites [6] [8]. Key advantages over natural pTyr include:
Table 2: Comparative Properties of Phosphotyrosine Mimetics
Compound | Charge (pH 7.4) | logP | Enzymatic Stability | PTP1B Binding Affinity (Relative) |
---|---|---|---|---|
O-Phospho-L-tyrosine | −2 | −3.2 | Low | 1.0× |
4-Phosphono-L-phenylalanine | −2 | −1.8 | High | 5.2× |
4-(PFPDFM)-L-phenylalanine* | −1 | −0.23 | High | 30× |
*Pentafluorophosphato-difluoromethyl derivative [1]
Infrared spectroscopy studies highlight unique hydration dynamics: Unlike phosphonates, pentafluorophosphato analogs (e.g., PFPDFM-Phe) form O–H–F hydrogen bonds with "dangling water" molecules (evidenced by shifted FTIR peaks at 3630 cm⁻¹), enhancing protein interface interactions [1].
This analog revolutionized the design of substrate-competitive inhibitors for enzymes with pTyr-dependent activity. Key applications include:
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1